Pintulin
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Overview
Description
Pintulin is a natural product found in Penicillium vulpinum with data available.
Scientific Research Applications
Discovery and Characterization
Pintulin, a derivative of isopatulin, was identified from the fermentation broth of Penicillium vulpinum F-4148 during a screening program for natural products with potential anticancer properties. Despite showing weak activity against tumor cell lines compared to adriamycin, the discovery of this compound contributes to the expanding inventory of fungal metabolites with potential biomedical applications. The research emphasizes the importance of exploring natural products for novel drug leads, particularly from fungal sources which have historically been a rich source of pharmacologically active compounds (Mikami et al., 1996).
Therapeutic Protein Expression in Plants
In an unrelated study focusing on the expression of a cholera toxin B-proinsulin fusion protein in plant chloroplasts, the potential for using plants as a platform for producing therapeutic proteins was demonstrated. Although not directly related to this compound, this research illustrates the broader context of scientific efforts in biotechnology to harness biological systems for therapeutic purposes. The study's success in expressing a therapeutic protein in an edible crop opens avenues for low-cost production and delivery of pharmaceuticals, highlighting the innovative approaches being explored in the field of biopharmaceuticals (Ruhlman et al., 2007).
Properties
Molecular Formula |
C14H12O5 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C14H12O5/c15-11-3-1-2-9(4-11)7-17-14-6-12-10(8-18-14)5-13(16)19-12/h1-6,14-15H,7-8H2 |
InChI Key |
ZDTFYABNHWHUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=O)OC2=CC(O1)OCC3=CC(=CC=C3)O |
Synonyms |
pintulin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.